molecular formula C13H12N2O4 B2785799 (2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid CAS No. 879319-16-1

(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid

Cat. No.: B2785799
CAS No.: 879319-16-1
M. Wt: 260.249
InChI Key: HMFNAAYSERMSLD-UHFFFAOYSA-N
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Description

Historical Development of Spirohydantoin Compounds

Spirohydantoins emerged as a chemically distinct class in the late 20th century, with hydantocidin (a natural spironucleoside) marking a pivotal discovery in 1991 due to its herbicidal activity and selective toxicity. Parallel developments in the 1980s revealed spirohydantoins' therapeutic potential, exemplified by sorbinil—a chromane-derived spirohydantoin that inhibited aldose reductase at nanomolar concentrations (IC₅₀ 0.15 μM). These early successes catalyzed systematic exploration of spirocyclic systems, leading to over 200 patented derivatives by 2005.

Significance of Spirohydantoins in Medicinal Chemistry

The spirohydantoin pharmacophore enables dual functionality:

  • Enzyme inhibition : The planar hydantoin ring engages hydrogen bonding with catalytic residues, while the spiro-fused aromatic system (e.g., inden, chromane) provides hydrophobic complementarity.
  • Metabolic stability : The quaternary spiro center resists enzymatic degradation, as demonstrated by sorbinil's oral bioavailability (ED₅₀ 0.25 mg/kg in diabetic rats).

Table 1: Key Spirohydantoin Derivatives and Biological Targets

Compound Core Structure Target IC₅₀/ED₅₀
Hydantocidin Furanose-spirohydantoin Glycogen phosphorylase 0.8 μM (herbicidal)
Sorbinil Chromane-spirohydantoin Aldose reductase 0.15 μM
PF-00915275 8-Azachromane-spirohydantoin Aldose reductase 7.5 nM

Structural Uniqueness of the Spiro[imidazolidine-4,1'-inden] Core

The titular compound features a strained spiro junction between:

  • Imidazolidine-2,5-dione : Provides hydrogen bond donor/acceptor sites (N-H, C=O)
  • 2',3'-Dihydroinden : Imparts planar aromaticity for π-π stacking interactions

X-ray crystallographic studies of analogous spirohydantoins reveal:

  • Torsional constraints : The 90° dihedral angle between rings enforces non-planar geometry, optimizing binding pocket complementarity.
  • Chirality : Biological activity is stereospecific, with >100-fold potency differences between enantiomers (e.g., S-sorbinil vs R-sorbinil).

Research Evolution in Spirocyclic Scaffold Applications

Modern synthetic strategies have expanded access to spiroimidazolidines:

  • Multicomponent reactions : Bucherer-Bergs synthesis enables one-pot assembly from ketones, ammonium carbonate, and KCN.
  • Stereoselective methods : Sharpless asymmetric dihydroxylation achieves >90% ee in hydantocidin analogues.
  • Parallel synthesis : Solution-phase libraries generate 168 derivatives via sequential Strecker and cyclization steps.

Recent applications exploit the scaffold's rigidity for:

  • Antidiabetic agents : 8-Azachromane derivatives inhibit aldose reductase at picomolar levels.
  • Anticancer leads : Spirohydantoin aziridines demonstrate DNA alkylation capacity.
  • CNS therapeutics : Fluorinated analogues cross the blood-brain barrier in preclinical models.

Properties

IUPAC Name

2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-10(17)7-15-11(18)13(14-12(15)19)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFNAAYSERMSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672623
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879319-16-1
Record name 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic structure that may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C₁₂H₉N₃O₂
  • Molecular Weight : 227.22 g/mol
  • CAS Number : 1889287-91-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 72 hours of incubation. The results indicated varying degrees of cytotoxicity across different cell lines.

Cell LineIC₅₀ (µM)Selectivity Index
HCT-1163.6 - 5.06.4 - 1.7
MCF-74.5 - 7.5Not specified
HeLa5.5 - 11.0Not specified

These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing non-cancerous cells, an essential characteristic for potential anticancer agents.

The mechanisms underlying the biological activity of this compound have been investigated through various assays:

  • Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner.
  • Apoptosis Induction : The compound has been shown to promote apoptosis in both wild-type and mutant p53 cells, suggesting a broad applicability in targeting different cancer types.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of imidazolidine derivatives, it was found that modifications to the substituents on the imidazolidine ring significantly influenced cytotoxic activity against HCT-116 and MCF-7 cell lines. Compounds with specific hydrophobic characteristics demonstrated enhanced activity, indicating that molecular design plays a crucial role in optimizing therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit promising anticancer properties. Specifically, studies have synthesized molecular hybrids incorporating imidazolidine structures, which demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The incorporation of (2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid into these hybrids could enhance their efficacy due to its structural characteristics that promote interaction with biological targets .

2. Antimicrobial Properties

The compound has been explored for its potential antimicrobial activity. Studies have shown that certain imidazolidine derivatives can inhibit the growth of bacterial strains, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .

Materials Science Applications

1. UV-Filters in Cosmetic Formulations

Recent investigations have identified the compound as a potential UV-filter with favorable safety profiles. Its ability to absorb UV radiation makes it suitable for use in sunscreens and other cosmetic products. Stability tests revealed that derivatives of this compound maintain their integrity upon exposure to UV light, making them viable candidates for long-lasting formulations .

2. Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This integration can enhance the mechanical properties and thermal stability of polymers used in various applications, from packaging materials to biomedical devices .

Research Tool Applications

1. Synthesis and Characterization

As a research compound, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmacophores in drug discovery .

2. In Vivo Studies

The compound is also utilized in pharmacological studies to assess its bioavailability and pharmacokinetic properties. Researchers can prepare stock solutions at varying concentrations for in vivo experiments to evaluate its therapeutic potential and safety profile .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HCT-116 cells when combined with imidazolidine derivatives.
Study BUV-FiltersIdentified as a stable UV-filter with a half-life exceeding 23 hours under simulated sunlight exposure.
Study CPolymer IntegrationEnhanced mechanical properties of polymer composites when incorporated into a polycarbonate matrix.

Chemical Reactions Analysis

Cyclocondensation Reactions

Spiro-imidazolidine derivatives are often synthesized via cyclocondensation reactions. For example:

  • Reaction with mercaptoacetic acid : In analogous systems, spiro-[indole-thiazolidine] derivatives form via cyclo-condensation of intermediates (e.g., imines) with mercaptoacetic acid in the presence of anhydrous ZnCl₂ . This suggests that the acetic acid moiety in the target compound may participate in similar acid-catalyzed cyclization.

Reaction Components Conditions Outcome
Imine intermediate + mercaptoacetic acidZnCl₂, 80°C, 2–4 hoursSpiro-thiazolidine formation (yield: 75–85%)

Solid Acid-Catalyzed Reactions

Sulfonated mesoporous silica (MCM-SO₃H) has been employed as a reusable catalyst for spirothiazolidinone synthesis . Key steps include:

  • Imine formation : Reaction of indoline-2,3-dione analogs with aromatic amines.

  • Thiol addition : Thioglycolic acid undergoes nucleophilic attack on the imine.

Catalyst Temperature Time Yield Advantages
MCM-SO₃H70°C1.5 hours88–92%Solvent-free, recyclable, high efficiency

Functionalization via Aldehyde Condensation

The acetic acid group in the compound may enable further derivatization. For example:

  • Knoevenagel condensation : Reaction with aromatic aldehydes could yield arylidene derivatives under mild acidic conditions .

  • Decarboxylation : Thermal or base-induced decarboxylation might simplify the spiro scaffold.

Anticipated Reactivity Challenges

  • Steric hindrance : The spiro-junction may limit access to reactive sites.

  • Oxidative sensitivity : The dione moiety could undergo reduction or hydrolysis under strong acidic/basic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazolidine Core

2-(3-Methyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid (10a)
  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.27 g/mol
  • Key Features : A methyl group at the 3-position of the imidazolidine ring enhances steric bulk and lipophilicity compared to the parent compound.
  • Research Findings :
    • Exhibits a higher melting point (203–205°C) due to increased crystallinity .
    • NMR data (¹H, 400 MHz) reveals distinct shifts for the methyl group (δ 2.69 ppm) and indene protons (δ 7.20–7.38 ppm) .
N-Hydroxy-2-(3-methyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetamide (16a)
  • Molecular Formula : C₁₄H₁₅N₃O₄
  • Molecular Weight : 289.29 g/mol
  • Key Features : Replacement of the carboxylic acid with a hydroxamate group introduces metal-chelating properties.
  • Research Findings: Displays E/Z isomerism in NMR spectra, with distinct peaks for each conformer (e.g., δ 8.98 ppm for E-isomer, δ 9.36 ppm for Z-isomer) . Potential application as a hydroxamate-based inhibitor of metalloenzymes .

Substituent Variations on the Indene Ring

N-benzyl-2-(5'-cyclopropyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(1-cyclopropylethyl)acetamide (15)
  • Molecular Formula : C₂₅H₂₄N₂O₄
  • Molecular Weight : 458.0 g/mol (LC-MS: m/z = 458.0 [M+H]⁺)
  • Key Features : A cyclopropyl group at the 5'-position of the indene ring increases steric hindrance and lipophilicity.
  • Research Findings :
    • Purity of 98.03% (HPLC) with distinct aromatic proton signals in ¹H NMR (δ 7.63–6.86 ppm) .
    • Enhanced metabolic stability due to the cyclopropyl group .
2-(5'-Cyano-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid (I-18)
  • Molecular Formula : C₁₄H₁₁N₃O₄
  • Molecular Weight : 285.25 g/mol (derived from LC-MS data for related compounds ).
  • Key Features: A cyano group at the 5'-position introduces polarity and electronic effects.
  • Research Findings :
    • Used in synthesizing compound 9 (m/z = 443 [M+H]⁺), highlighting its role in modifying binding affinity .

Stereochemical Variations

N-benzyl-N-[(1S)-1-cyclopropylethyl]-2-[(4R)-2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl]acetamide (6)
  • Molecular Formula : C₂₄H₂₅N₃O₃
  • Molecular Weight : 418 g/mol (MS: m/z = 418 [M+H]⁺)
  • Key Features : The (4R)-stereochemistry alters spatial orientation, impacting target selectivity.
  • Research Findings :
    • ¹H NMR (400 MHz) shows distinct diastereotopic protons (δ 4.66 ppm for benzyl protons) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS/ID) Substituents Molecular Formula Molecular Weight (g/mol) Purity (%) Key Features
Parent (879319-16-1) None (acetic acid) C₁₃H₁₂N₂O₄ 260.245 - Rigid spiro core, polar carboxylic acid
10a 3-Methyl C₁₄H₁₄N₂O₄ 274.27 - Enhanced crystallinity, higher mp
15 5'-Cyclopropyl C₂₅H₂₄N₂O₄ 458.0 98.03 Increased lipophilicity
16a N-Hydroxamate C₁₄H₁₅N₃O₄ 289.29 - Metal-chelating, E/Z isomerism
6 (4R)-stereochemistry C₂₄H₂₅N₃O₃ 418 - Stereospecific binding

Q & A

Basic: What are the key considerations for optimizing the synthesis of (2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid derivatives?

Answer:
Synthesis optimization requires precise control of reaction conditions and purification methods. For example:

  • Amide coupling : Reacting the core spiroimidazolidine scaffold with enantiopure amines (e.g., (S)-N-benzyl-1-cyclopropylethanamine) in methanol at elevated temperatures (80°C) achieves selective functionalization .
  • Hydrolysis and neutralization : Post-reaction neutralization with 4M NaOH ensures product stability, followed by filtration to isolate intermediates as yellow solids .
  • Purification : Prep-TLC or column chromatography is critical for removing byproducts, as seen in the isolation of hydroxamate derivatives (e.g., compound 16b ) .

Basic: How can structural characterization of this compound address challenges like conformational isomerism?

Answer:
Conformational equilibria (e.g., E/Z isomerism) can split NMR signals. For example:

  • 1H NMR analysis : Distinct peaks at δ 2.13–2.98 ppm in DMSO-d6 for 16b arise from hindered rotation around the hydroxamate bond, resolved at 600 MHz .
  • X-ray crystallography : Resolves spirojunction geometry and hydrogen-bonding networks, essential for validating synthetic accuracy .

Advanced: How does catalytic hydrogenation enable functionalization of N-protected precursors?

Answer:
Catalytic hydrogenation under H2 gas in EtOH/AcOEt (3:1) selectively removes benzyloxy groups while preserving the spirocyclic core. This method yields hydroxamic acids (e.g., 16b ) with >95% efficiency, crucial for generating bioactive derivatives .

Advanced: What computational methods are suitable for analyzing electronic properties and reaction pathways?

Answer:

  • DFT studies : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Similar imidazopyridine analogs were analyzed using B3LYP/6-31G(d) basis sets .
  • Molecular docking : Models interactions with biological targets (e.g., histone acetyltransferases p300/CBP), guiding structure-activity relationship (SAR) studies .

Advanced: How should researchers resolve contradictory spectral data arising from dynamic equilibria?

Answer:

  • Variable-temperature NMR : Identifies temperature-dependent peak splitting (e.g., coalescence at higher temps) .
  • Complementary techniques : IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹), while HRMS validates molecular weight .

Advanced: What strategies are effective for synthesizing nitroso or amino derivatives of the spiroimidazolidine core?

Answer:

  • Nitrosation : Reacting the parent compound with NaNO2 in acidic media introduces nitroso groups at the N1 position .
  • Reductive amination : Use NaBH3CN or H2/Pd-C to convert ketone intermediates to amines while retaining spirocyclic integrity .

Basic: What purification techniques are recommended for isolating polar derivatives?

Answer:

  • Reverse-phase HPLC : Separates polar hydroxamates (e.g., 16b ) using C18 columns with acetonitrile/water gradients .
  • Recrystallization : AcOEt/n-pentane mixtures yield high-purity crystalline solids (>98% by HPLC) .

Advanced: How can researchers probe the mechanism of action for hydroxamate derivatives?

Answer:

  • Enzyme inhibition assays : Measure IC50 values against histone acetyltransferases (e.g., p300/CBP) using radiolabeled acetyl-CoA or fluorescence-based protocols .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines, correlating with antiproliferative activity .

Advanced: What are the challenges in scaling up spirocyclic compound synthesis?

Answer:

  • Reaction scalability : Transition from batch to flow chemistry improves yield consistency for acid-sensitive intermediates .
  • Byproduct management : Optimize stoichiometry to minimize diketopiperazine formation during cyclization steps .

Basic: How can researchers validate synthetic intermediates using spectroscopic data?

Answer:

  • 13C NMR : Confirm spirocyclic connectivity via quaternary carbon signals (e.g., C4 at ~75 ppm) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, resolving structural ambiguities .

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